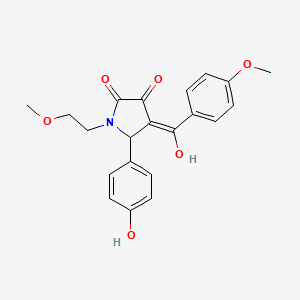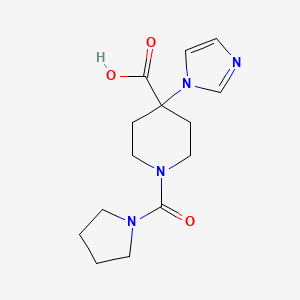
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-(3-methoxyphenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-(3-methoxyphenyl)urea, also known as BDBU, is a chemical compound that has attracted significant attention in the scientific community due to its potential applications in various fields. BDBU is a urea derivative that has been synthesized through a multi-step process involving the reaction of 3-methoxyaniline with 2,3-dihydro-1,4-benzodioxin-6-carbonyl chloride, followed by the reaction with N,N-dimethylformamide dimethyl acetal and subsequent hydrolysis.
Mechanism of Action
The mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-(3-methoxyphenyl)urea is not fully understood, but it is believed to act as a nucleophile in various reactions. In organic synthesis, this compound has been shown to catalyze the ring-opening polymerization of cyclic esters through a nucleophilic mechanism. In medicinal chemistry, this compound has been shown to inhibit the activity of various enzymes, including acetylcholinesterase, which is involved in the pathogenesis of Alzheimer's disease.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including its ability to inhibit the activity of various enzymes and its potential as a drug candidate for the treatment of various diseases. In a study conducted on rats, this compound was shown to have a protective effect against ischemia-reperfusion injury in the liver, indicating its potential as a therapeutic agent for liver diseases.
Advantages and Limitations for Lab Experiments
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-(3-methoxyphenyl)urea has several advantages as a reagent in lab experiments, including its high reactivity and selectivity. However, its limitations include its high cost and the need for careful handling due to its toxicity.
Future Directions
There are several future directions for the research on N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-(3-methoxyphenyl)urea, including its potential applications in drug discovery and material science. In drug discovery, this compound could be further explored as a drug candidate for the treatment of various diseases, including cancer and Alzheimer's disease. In material science, this compound could be used as a building block for the synthesis of various materials, including metal-organic frameworks, which have potential applications in gas storage and separation. Additionally, further studies could be conducted to elucidate the mechanism of action of this compound and to explore its potential applications in other fields.
Synthesis Methods
The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-(3-methoxyphenyl)urea involves a multi-step process that requires careful attention to detail to ensure the purity and yield of the final product. The first step involves the reaction of 3-methoxyaniline with 2,3-dihydro-1,4-benzodioxin-6-carbonyl chloride in the presence of a base such as triethylamine. This reaction results in the formation of an intermediate that is then reacted with N,N-dimethylformamide dimethyl acetal to yield the final product. The product is then purified through recrystallization to ensure its purity.
Scientific Research Applications
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-(3-methoxyphenyl)urea has been extensively studied for its potential applications in various fields, including organic synthesis, medicinal chemistry, and material science. In organic synthesis, this compound has been used as a catalyst for various reactions, including the synthesis of cyclic carbonates from epoxides and carbon dioxide. In medicinal chemistry, this compound has shown potential as a drug candidate for the treatment of various diseases, including cancer and Alzheimer's disease. In material science, this compound has been used as a building block for the synthesis of various materials, including metal-organic frameworks.
Properties
IUPAC Name |
1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(3-methoxyphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O4/c1-20-13-4-2-3-11(9-13)17-16(19)18-12-5-6-14-15(10-12)22-8-7-21-14/h2-6,9-10H,7-8H2,1H3,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COYIJCXGAXKNNM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)NC2=CC3=C(C=C2)OCCO3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(3-fluoro-4-methylphenyl)-N'-(4-{[6-(1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}phenyl)urea](/img/structure/B5316189.png)
![4-benzoyl-5-(3,4-dichlorophenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5316194.png)
![2-{2-[4-(methylthio)phenyl]vinyl}-8-quinolinyl propionate](/img/structure/B5316201.png)
![8-chloro-2-[2-(trifluoromethyl)morpholin-4-yl]quinoline](/img/structure/B5316208.png)
![2-(4-nitrophenyl)-N'-[(4-phenoxybutanoyl)oxy]ethanimidamide](/img/structure/B5316209.png)
![N-[1-(3-methoxyphenyl)ethyl]-N'-(3-methylphenyl)urea](/img/structure/B5316210.png)
![2-[(9-oxo-1-oxa-8-azaspiro[4.6]undec-8-yl)methyl]benzonitrile](/img/structure/B5316217.png)
![4-chloro-1-[(5-chloro-2-thienyl)sulfonyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B5316220.png)


![2-[2-(4-bromophenyl)vinyl]-3-(2-naphthyl)-4(3H)-quinazolinone](/img/structure/B5316245.png)


![2-[4-(2-furoyl)-1-piperazinyl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B5316275.png)
